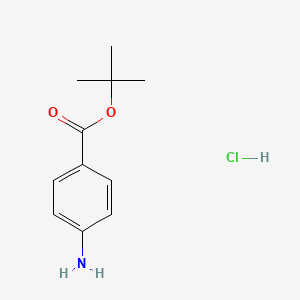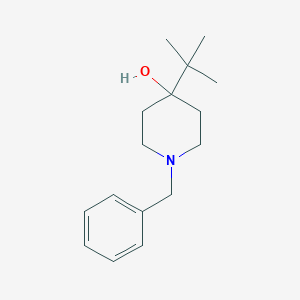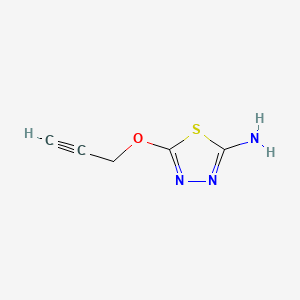
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a propynyl group attached to the oxygen atom and an amine group attached to the thiadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by the propynyl group using reagents like propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and catalysts to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the propynyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the propynyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiadiazoles.
Aplicaciones Científicas De Investigación
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazole: Lacks the amine group but shares the propynyl and thiadiazole moieties.
5-(2-Propyn-1-yloxy)-1,2,4-thiadiazol-3-amine: Similar structure but with a different arrangement of nitrogen and sulfur atoms in the ring.
5-(2-Propyn-1-yloxy)-1,3,4-oxadiazol-2-amine: Contains an oxygen atom in place of sulfur in the ring.
Uniqueness
5-(2-Propyn-1-yloxy)-1,3,4-thiadiazol-2-amine is unique due to the combination of its propynyl group, thiadiazole ring, and amine group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C5H5N3OS |
|---|---|
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
5-prop-2-ynoxy-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H5N3OS/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) |
Clave InChI |
PSHWMGLBFBNDFC-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


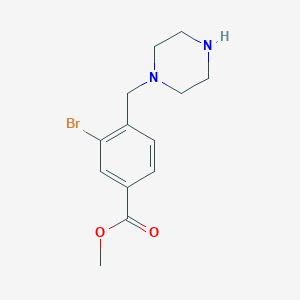
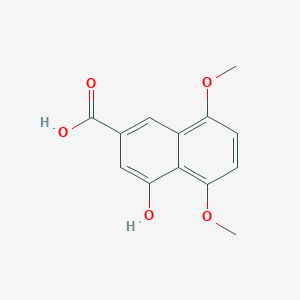



![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)
